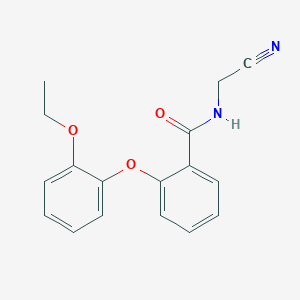
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), a diethylamino group, and a dione group. The exact structure would depend on the positions of these groups on the purine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a diethylamino group might make the compound basic, and the dione group might confer reactivity with nucleophiles .
科学的研究の応用
Synthesis and Characterization
- A study by Gosavi-Mirkute et al. (2017) discusses the synthesis and characterization of related compounds, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione. These ligands show molecular recognition abilities toward transition metal ions and exhibit selectivity towards Cu2+ ions, highlighting their potential in metal ion sensing applications (Gosavi-Mirkute et al., 2017).
Fluorescent Probes
- Pivovarenko et al. (2002) describe the use of 2,8-Bis(4-(diethylamino)phenyl)-3,7-dihydroxy-4H,6H-pyrano(3,2-g)chromene-4,6-dione as a fluorescent dye. Its unique structure, containing cross-conjugated chromophores, makes it sensitive to solvent properties, indicating its use in studies requiring fluorescence-based sensing (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).
Antioxidant Properties
- Research by Braughler et al. (1987) on similar compounds, specifically 21-[4-(3,6-bis(diethylamino)-2-pyridinyl)-1-piperazinyl]-16 alpha-methylpregna-1,4,9(11)triene-3,20-dione hydrochloride, highlights their role as potent inhibitors of lipid peroxidation, particularly under conditions involving iron. This suggests potential applications in studies related to oxidative stress and antioxidative therapies (Braughler et al., 1987).
Structural Analysis
- Xiao et al. (1993) examined a structurally related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, revealing insights into its keto-enamine tautomerism. Such studies are crucial for understanding the molecular behavior of similar compounds under various conditions (Xiao, van der Helm, Hider, & Dobbin, 1993).
Cardiovascular Activity
- A study by Chłoń-Rzepa et al. (2011) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones, which are structurally related to 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione, revealed their potential in cardiovascular research, specifically in relation to antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2011).
Chemical Transformations
- Rubinov et al. (2008) investigated N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, similar in structure to this compound, for their reactions with aliphatic carboxylic acid chlorides. This research is relevant for understanding the chemical reactivity and potential applications in organic synthesis (Rubinov et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
8-(diethylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-4-15(5-2)9-11-6-7(12-9)14(3)10(17)13-8(6)16/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWAKHFZRQZZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)
![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)


![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)
![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)
![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)
![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)
![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)

